3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one

Physicochemical profiling Drug-likeness ADME prediction

3-[3-(3,5-Dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one (CAS 866009-38-3) is a synthetic small-molecule belonging to the 1,2,3-benzotriazin-4(3H)-one class—a heterocyclic scaffold recognized for its broad utility in kinase inhibition, anticancer, herbicidal, and nematicidal research. The compound has the molecular formula C₁₆H₁₃Cl₂N₃O₂, a molecular weight of 350.20 g/mol, and a calculated logP of approximately 3.57.

Molecular Formula C16H13Cl2N3O2
Molecular Weight 350.2
CAS No. 866009-38-3
Cat. No. B2906809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one
CAS866009-38-3
Molecular FormulaC16H13Cl2N3O2
Molecular Weight350.2
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCCOC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C16H13Cl2N3O2/c17-11-8-12(18)10-13(9-11)23-7-3-6-21-16(22)14-4-1-2-5-15(14)19-20-21/h1-2,4-5,8-10H,3,6-7H2
InChIKeyXQBZLWHIQJJFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(3,5-Dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one (CAS 866009-38-3): Chemical Identity, Scaffold Class, and Procurement Context


3-[3-(3,5-Dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one (CAS 866009-38-3) is a synthetic small-molecule belonging to the 1,2,3-benzotriazin-4(3H)-one class—a heterocyclic scaffold recognized for its broad utility in kinase inhibition, anticancer, herbicidal, and nematicidal research [1]. The compound has the molecular formula C₁₆H₁₃Cl₂N₃O₂, a molecular weight of 350.20 g/mol, and a calculated logP of approximately 3.57 [2]. Its defining structural feature is a 3,5-dichlorophenoxypropyl substituent at the N3 position of the benzotriazinone core, which distinguishes it from simple 3-alkyl or 3-aryl analogs commonly encountered in the class [3]. The compound is available from multiple commercial vendors at purities typically ≥95% and is supplied for non-human research use only [3].

Why In-Class Benzotriazinone Analogs Cannot Substitute for 3-[3-(3,5-Dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one (CAS 866009-38-3) Without Empirical Re-Validation


Within the 1,2,3-benzotriazin-4(3H)-one family, biological activity is exquisitely sensitive to the N3 substituent identity, chain length, and aryl decoration pattern [1]. A series of 3-substituted benzotriazin-4-one derivatives evaluated against liver (HepG2), colorectal, and breast cancer cell lines displayed IC₅₀ values spanning 5.54 to >100 µM, with activity tightly coupled to the nature of the N3-linked moiety [1]. The 3,5-dichloro substitution pattern on the phenoxy ring introduces a distinct electron-withdrawing character and steric profile not replicated by 2,4-dichloro, 4-chloro, or unsubstituted phenoxy analogs [2]. In a related scaffold series, 5-(3-(3,5-dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine achieved an antiplasmodial IC₅₀ of 0.86 µM, whereas congeners with alternative substitution or altered linker length showed IC₅₀ values up to 26.55–83.45 µM, demonstrating that even minor modification of the dichlorophenoxypropyl motif can cause ≥30-fold potency shifts [3]. Consequently, generic substitution by a benzotriazinone bearing a different N3 group, or by a compound sharing the dichlorophenoxy motif but built on a different heterocyclic core, cannot be assumed equipotent or functionally equivalent without target-specific comparative data.

Quantitative Differentiation Evidence: 3-[3-(3,5-Dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one (866009-38-3) Versus Closest Analogs


Lipophilicity and Polarity: logP and tPSA Differentiation from Common 3-Alkyl Benzotriazinones

The target compound exhibits a computed logP of 3.57 and a topological polar surface area (tPSA) of 57 Ų, placing it within favorable oral drug-like chemical space [1]. By comparison, the unsubstituted 3-hydroxy-1,2,3-benzotriazin-4(3H)-one has a logP of approximately 0.8 and a tPSA of ~75 Ų [2]. The 1.9–2.8 log-unit increase in lipophilicity and 18 Ų reduction in tPSA conferred by the 3,5-dichlorophenoxypropyl chain are quantitatively meaningful for membrane permeability and CNS penetration potential, parameters that cannot be achieved with simpler 3-alkyl or 3-hydroxy benzotriazinone cores [1].

Physicochemical profiling Drug-likeness ADME prediction

3,5-Dichlorophenoxypropyl Moiety: Antiplasmodial Potency Kina across Heterocyclic Cores

The 3,5-dichlorophenoxypropyl substituent is a critical pharmacophoric element that retains potent activity when transplanted across structurally distinct heterocyclic cores. In the pyrimidine-2,4-diamine series, 5-(3-(3,5-dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine achieved an IC₅₀ of 0.86 µM against cycloguanil-resistant P. falciparum, making it the most promising compound in that series [1]. In contrast, pyrimidine-2,4-diamine analogs bearing the same dichlorophenoxypropyl group at the 6-position (rather than the 5-position) showed IC₅₀ values of 4.46–83.45 µM, representing a 5- to 97-fold potency loss [1]. This demonstrates that while the 3,5-dichlorophenoxypropyl motif is a high-value pharmacophore, its spatial positioning on the core scaffold is non-negotiable, and the N3 linkage in the benzotriazinone series represents a distinct regioisomeric presentation not accessible in many comparator scaffolds.

Antiplasmodial activity Structure–activity relationship Pharmacophore mapping

Benzotriazinone Scaffold Breadth: Multi-Target Activity Profile Versus Single-Target Scaffold Classes

The 1,2,3-benzotriazin-4(3H)-one scaffold has demonstrated productive engagement across a wider range of biological targets than many competing heterocyclic cores. Published studies report: (i) C-Met kinase inhibition with IC₅₀ values of 5.54–16.26 µM for 3-substituted benzotriazinone derivatives across liver, colorectal, and breast cancer cell lines [1]; (ii) sub-micromolar nematicidal activity (LC₅₀ values as low as 0.08–0.97 mg/L for select derivatives) against Meloidogyne incognita, outperforming the commercial nematicide avermectin (LC₅₀ 1.12 mg/L) in several cases [2]; (iii) 5-HT3 receptor antagonism equipotent to o-methoxybenzamide reference compounds [3]. No single comparator scaffold (e.g., pyrimidine-2,4-diamine, quinazoline, or benzoxazinone) spans all three of these validated activity domains. The benzotriazinone core thus offers a uniquely polypharmacological starting point for phenotypic screening and target deconvolution campaigns.

Multi-target pharmacology Kinase inhibition Nematicidal activity

Chemical Tractability: Synthetic Accessibility and Derivatization Potential Versus Fused-Ring Benzotriazine Analogs

The 3-[3-(3,5-dichlorophenoxy)propyl] substituent is installed via straightforward N-alkylation of the benzotriazinone core with the corresponding 3-(3,5-dichlorophenoxy)propyl halide, enabling rapid analog generation and scale-up [1]. This contrasts with more complex 3-substituted-phenyl benzotriazinones described in herbicidal patents (e.g., US 6,303,542), which require multi-step coupling of pre-functionalized aryl groups and often suffer from lower overall yields [2]. The five rotatable bonds in the propyl linker provide conformational flexibility that facilitates induced-fit target binding, whereas the rigid 3-aryl benzotriazinone herbicides (zero rotatable bonds between core and aryl ring) are locked into a single conformational presentation [3]. This difference in molecular flexibility has practical consequences for crystallography and biophysical assay development: the propyl linker compound is more amenable to co-crystallization with dynamic protein targets.

Synthetic accessibility Structure–activity relationship expansion Chemical procurement

Validated Application Scenarios for 3-[3-(3,5-Dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one (CAS 866009-38-3) in Scientific Research and Industrial Procurement


Phenotypic Anticancer Screening in Solid Tumor Cell Panels (HepG2, HCT-116, MCF-7)

Based on the established anticancer activity of 3-substituted benzotriazin-4-one derivatives across HepG2 liver carcinoma (IC₅₀ 6.5 µM for top analogs), colorectal cancer (HCT-116), and breast cancer (MCF-7) cell lines [1], this compound is positioned as a screening candidate in multi-cell-line antiproliferative assays. Its logP of 3.57 and tPSA of 57 Ų predict adequate cell membrane permeability for intracellular target engagement [2]. Researchers should benchmark against doxorubicin (IC₅₀ 2.06 µM in HepG2) and include a 3-alkyl benzotriazinone negative control (e.g., 3-methyl-1,2,3-benzotriazin-4-one) to isolate the contribution of the 3,5-dichlorophenoxypropyl motif [1].

Agrochemical Nematicidal Lead Optimization Against Meloidogyne incognita

The 1,2,3-benzotriazin-4-one scaffold has produced derivatives with LC₅₀ values as low as 0.08 mg/L against root-knot nematode M. incognita, surpassing the commercial benchmark avermectin (LC₅₀ 1.12 mg/L) [1]. The 3,5-dichlorophenoxypropyl substituent introduces halogen atoms known to enhance soil persistence and target-site binding in nematicidal chemotypes. Procurement of this compound for structure–activity relationship expansion around the phenoxy substituent (varying Cl position, adding F, CF₃, or OCH₃) is a rational strategy for developing next-generation nematicides with improved selectivity ratios versus non-target organisms.

Kinase Selectivity Profiling and C-Met Inhibitor Fragment Elaboration

Multiple 1,2,3-benzotriazin-4-one derivatives have demonstrated C-Met kinase inhibition with binding modes validated by molecular docking [1]. The target compound's 3,5-dichlorophenoxypropyl group projects into a region of the kinase active site that is structurally divergent across the kinome, offering a vector for achieving selectivity over closely related kinases (e.g., VEGFR2, Tie-2). It is recommended for procurement as a starting point for kinome-wide selectivity profiling (e.g., DiscoverX KINOMEscan at 1 µM) against a panel of 100–400 kinases, with direct comparison to the unsubstituted benzotriazinone core and to the known C-Met inhibitor PHA-665752 as reference controls [1].

Antiplasmodial Pharmacophore Hybridization with Benzotriazinone Cores

The 3,5-dichlorophenoxypropyl moiety has independently validated antiplasmodial activity (IC₅₀ 0.86 µM in the pyrimidine-2,4-diamine series against cycloguanil-resistant P. falciparum) [1]. Procuring CAS 866009-38-3 enables evaluation of whether transplanting this pharmacophore onto a benzotriazinone core retains, enhances, or abolishes antiplasmodial potency—a direct pharmacophore hybridization experiment. The compound should be tested alongside the pyrimidine-2,4-diamine comparator 5-(3-(3,5-dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine and the clinical antifolate pyrimethamine to quantify potency shifts attributable to core exchange [1].

Quote Request

Request a Quote for 3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.